4,5-Dimethoxypyridin-2-amine
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Overview
Description
4,5-Dimethoxypyridin-2-amine is a heterocyclic organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups at the 4 and 5 positions of the pyridine ring and an amino group at the 2 position.
Mechanism of Action
- The primary target of 4,5-Dimethoxypyridin-2-amine is not explicitly documented in available sources. However, it belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds contain an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
Target of Action
Biochemical Analysis
Biochemical Properties
4,5-Dimethoxypyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amine-reactive enzymes, which are involved in crosslinking reactions essential for the structural integrity of biomolecules . These interactions often involve the formation of covalent bonds, leading to changes in the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including stem cells and cancer cells . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under specific conditions, but can degrade when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism . These interactions can lead to changes in metabolic flux and the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridin-2-amine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-amino-4,5-dihydroxypyridine with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate methoxy derivatives, which are subsequently converted to the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity while minimizing waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
4,5-Dimethoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
- 4,5-Dimethoxypyrimidin-2-amine
- 4,5-Dimethoxypyridin-3-amine
- 4,5-Dimethoxybenzene-1,2-diamine
Comparison: 4,5-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
4,5-dimethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKEZUQYZLTGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577466 |
Source
|
Record name | 4,5-Dimethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000843-61-7 |
Source
|
Record name | 4,5-Dimethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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